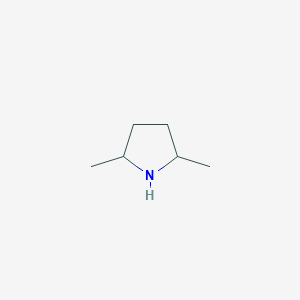

2,5-Dimethylpyrrolidine

Descripción

Structural Context within Pyrrolidine (B122466) Heterocycles

Pyrrolidines are a significant class of saturated heterocyclic compounds that are constituents of many natural products, including amino acids like proline and hygrine. The pyrrolidine ring is also a common scaffold in medicinal chemistry and catalysis. acs.org The addition of two methyl groups at the 2 and 5 positions, as seen in 2,5-dimethylpyrrolidine, introduces chirality and significantly influences the molecule's three-dimensional shape and reactivity. This substitution pattern is crucial in the design of chiral ligands for asymmetric catalysis, where the specific stereochemistry of the pyrrolidine derivative can dictate the enantioselectivity of a chemical reaction. acs.org

Stereochemical Considerations and Isomerism of this compound

The presence of two stereocenters at the C2 and C5 positions of the pyrrolidine ring in this compound leads to the existence of multiple stereoisomers. These isomers can be categorized as diastereomers and enantiomers.

cis- and trans-Diastereoisomers

The relative orientation of the two methyl groups on the pyrrolidine ring gives rise to two diastereomers: cis-2,5-dimethylpyrrolidine (B1309159) and trans-2,5-dimethylpyrrolidine.

In the cis-isomer , the two methyl groups are located on the same side of the pyrrolidine ring.

In the trans-isomer , the two methyl groups are on opposite sides of the ring.

These diastereomers have different physical and chemical properties, such as boiling points and solubility. The spatial arrangement of the methyl groups also impacts their biological activity and effectiveness in asymmetric catalysis, with the trans-isomer often exhibiting different catalytic efficiency compared to the cis-isomer due to the altered spatial arrangement of the methyl groups.

Enantiomeric Forms: (2R,5R)- and (2S,5S)-2,5-Dimethylpyrrolidine

The trans-diastereomer of this compound is chiral and exists as a pair of enantiomers:

(2R,5R)-2,5-Dimethylpyrrolidine : In this enantiomer, both stereocenters have the R configuration. scbt.com

(2S,5S)-2,5-Dimethylpyrrolidine : This is the mirror image of the (2R,5R)-isomer, with both stereocenters having the S configuration.

These enantiomers have identical physical properties, such as melting and boiling points, but they rotate plane-polarized light in opposite directions. Their reactivity with other chiral molecules can differ significantly, which is a key principle in asymmetric synthesis. For instance, in catalytic applications, the (2R,5R)- and (2S,5S)-enantiomers will typically yield opposite enantiomers of the product.

Meso-Compounds and Chiral Purity

The cis-diastereomer of this compound is a meso-compound . A meso-compound is an achiral compound that has chiral centers. It is superimposable on its mirror image and is not optically active. In the case of cis-2,5-dimethylpyrrolidine, a plane of symmetry runs through the molecule, bisecting the C3-C4 bond and the nitrogen atom. This internal symmetry cancels out any potential optical activity.

The chiral purity of a sample of this compound is a measure of the excess of one enantiomer over the other, often expressed as enantiomeric excess (e.e.). In many applications, particularly in the synthesis of pharmaceuticals and fine chemicals, a high chiral purity is essential to ensure the desired biological or catalytic effect. Commercially available samples of this compound can be a mixture of cis and trans isomers, or they can be sold as specific, highly pure enantiomers. biomall.insigmaaldrich.com It is also possible to find mixtures that contain the meso-isomer along with one of the chiral enantiomers. biomall.inscbt.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,5-dimethylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-5-3-4-6(2)7-5/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEBFPAXSQXIPNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80955362 | |

| Record name | 2,5-Dimethylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80955362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3378-71-0 | |

| Record name | 2,5-Dimethylpyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3378-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethylpyrrolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003378710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3378-71-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49109 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dimethylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80955362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethylpyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.163 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2,5 Dimethylpyrrolidine and Its Stereoisomers

Asymmetric Synthesis Strategies

Asymmetric synthesis provides access to enantiomerically pure or enriched stereoisomers, which is critical for their application in stereoselective transformations. Key strategies include leveraging the inherent chirality of natural products, employing removable chiral auxiliaries, and utilizing enantioselective catalysts.

Chiral Pool-Derived Approaches

The chiral pool provides readily available and inexpensive sources of chirality. Natural products like amino acids and carbohydrates serve as versatile starting materials for the synthesis of chiral 2,5-dimethylpyrrolidine.

From L-alanine: A well-established route to access enantiomers of trans-2,5-dimethylpyrrolidine begins with either D- or L-alanine. nih.gov In a synthesis developed by Schlessinger's group, D-alanine is first reduced to the corresponding amino alcohol. nih.gov The amine is then protected, and subsequent steps lead to the formation of the pyrrolidine (B122466) ring, ultimately yielding the desired C₂-symmetric product. nih.gov

From L-pyroglutamic acid: L-pyroglutamic acid is another valuable chiral starting material for synthesizing 2,5-disubstituted pyrrolidines. nih.govjyu.fi For instance, the pyroglutamic acid-derived hemiaminal can undergo reactions where an in situ-formed iminium ion is trapped by a nucleophile. acs.org The stereoselectivity of this addition can often be controlled by the choice of protecting group on the nitrogen atom, allowing for the selective formation of either cis or trans isomers. acs.org

From D-mannitol: Carbohydrates such as D-mannitol offer a rich source of stereocenters for complex syntheses. nih.gov D-mannitol can be transformed into key intermediates like bis-epoxides, which serve as precursors for various naturally occurring trans-2,5-dialkylpyrrolidines. nih.govacs.org Additionally, a concise stereoselective synthesis of Katsuki's chiral auxiliary, a 2,5-disubstituted pyrrolidine, has been developed starting from a derivative accessible from D-mannitol. nih.govacs.org

| Starting Material | Key Intermediate | Target Stereoisomer | Reference |

|---|---|---|---|

| L-alanine / D-alanine | Amino alcohol | trans-2,5-dimethylpyrrolidine | nih.gov |

| L-pyroglutamic acid | Hemiaminal / Iminium ion | cis- and trans-2,5-disubstituted pyrrolidines | nih.govacs.org |

| D-mannitol | Bis-epoxides | trans-2,5-dialkylpyrrolidines | nih.govacs.org |

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of a reaction, after which they are removed. This approach has proven effective for the synthesis of enantiomerically pure this compound.

Katsuki's chiral auxiliary: While Katsuki's auxiliary is itself a target 2,5-disubstituted pyrrolidine, its synthesis from D-mannitol highlights the use of chiral pool materials to construct complex chiral structures. nih.govacs.org The principles used in its synthesis are applicable to the broader class of chiral auxiliary-mediated approaches.

Enantioselective Catalytic Transformations

The development of catalytic asymmetric methods offers a more efficient and atom-economical approach to chiral molecules. These methods use a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Rhodium(II) catalysts are powerful tools for C-H functionalization. Davies and coworkers developed a strategy for synthesizing C₂-symmetrical pyrrolidines through two consecutive rhodium(II)-catalyzed C-H insertion reactions. acs.org This method employs donor-acceptor diazo precursors and a specific rhodium catalyst to achieve high levels of both enantio- and diastereocontrol. acs.org This catalytic C-H insertion provides a direct and efficient pathway to functionalized 2,5-disubstituted pyrrolidines. acs.orgnih.gov

Diastereoselective and Stereospecific Synthetic Routes

For molecules with multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is as crucial as controlling the absolute stereochemistry (enantioselectivity).

Reductive Amination Protocols for Diastereocontrol

Reductive amination of dicarbonyl compounds is a direct method for forming cyclic amines. The diastereoselective reductive amination of 2,5-hexanedione (B30556) with various amines and hydride reducing agents provides a route to both cis- and trans-2,5-dimethylpyrrolidines. documentsdelivered.com The choice of hydride reagent and reaction conditions can influence the diastereomeric ratio of the product, allowing for controlled access to a specific isomer. documentsdelivered.com This method is particularly useful for establishing the relative stereochemistry of the two methyl groups on the pyrrolidine ring.

| Amine Source | Hydride Reagent | Major Diastereomer | Reference |

|---|---|---|---|

| Various primary amines | e.g., Sodium borohydride, Sodium cyanoborohydride | Diastereomeric mixture of cis- and trans-2,5-dimethylpyrrolidines | documentsdelivered.com |

Intramolecular Cyclization Reactions for Pyrrolidine Ring Formation

The construction of the pyrrolidine ring through intramolecular cyclization is a cornerstone of many synthetic strategies. This section explores several key methods that have been successfully employed.

Amidomercuration Cyclizations

The intramolecular amidomercuration of δ-alkenyl carbamates provides a highly stereoselective route to trans-2,5-disubstituted pyrrolidines. This method was effectively demonstrated in the synthesis of trans-2,5-dimethylpyrrolidine. The key step involves the cyclization of N-acyl-hept-6-en-2-amine derivatives, which are prepared from 5-hexen-2-one.

The synthesis commences with the formation of the oxime of 5-hexen-2-one, which is then reduced with lithium aluminum hydride to yield hept-6-en-2-amine. Subsequent acylation with various acyl chlorides (e.g., acetyl chloride, methyl chloroformate, benzyl (B1604629) chloroformate) provides the corresponding N-acyl derivatives. Treatment of these precursors with mercuric acetate (B1210297) in tetrahydrofuran, followed by in situ reduction of the resulting organomercurial with sodium borohydride, affords the cyclized products in high yields. This process exhibits a high degree of stereoselectivity, exclusively yielding the trans-2,5-dimethylpyrrolidine isomer.

| Precursor | Acyl Group (R) | Product | Yield (%) |

| N-Acetyl-hept-6-en-2-amine | CH₃ | N-Acetyl-trans-2,5-dimethylpyrrolidine | 90-98 |

| N-Carbomethoxy-hept-6-en-2-amine | OCH₃ | N-Carbomethoxy-trans-2,5-dimethylpyrrolidine | 90-98 |

| N-Carbobenzoxy-hept-6-en-2-amine | OCH₂Ph | N-Carbobenzoxy-trans-2,5-dimethylpyrrolidine | 90-98 |

Aza-Michael Additions

Intramolecular aza-Michael additions represent another powerful tool for the construction of the pyrrolidine ring. This approach involves the conjugate addition of an amine to an α,β-unsaturated carbonyl system within the same molecule. While a specific example detailing the synthesis of this compound via a direct intramolecular aza-Michael addition of a simple amino-oct-2-en-7-one precursor is not prominently described in the reviewed literature, the general principles of this reaction are well-established for creating substituted pyrrolidines. The success of such a cyclization would be contingent on the stereochemical control exerted during the ring-forming step, which can often be influenced by the choice of catalyst and reaction conditions.

Electrophile-Initiated Cyclizations

Electrophile-initiated cyclizations of N-alkenyl amines are a versatile method for synthesizing substituted pyrrolidines. Iodocyclization, in particular, has been shown to be effective for the stereoselective synthesis of trans-2,5-disubstituted pyrrolidines. nih.gov This methodology involves the reaction of an enantiopure homoallylic sulfonamide with an iodine source. nih.gov The reaction proceeds with high diastereoselectivity, favoring the formation of the trans isomer. nih.gov

For instance, the iodocyclization of enantiopure homoallylic sulfonamides using iodine and potassium carbonate can produce trans-2,5-disubstituted 3-iodopyrrolidines in good yields. nih.gov The stereochemical outcome is dictated by a chair-like transition state, where the substituents preferentially occupy equatorial positions to minimize steric interactions. nih.gov While a direct application to a simple this compound precursor is not detailed, this methodology provides a robust framework for accessing such structures with high stereocontrol. nih.gov

Oxidative Cleavage Methods for Stereospecificity

The stereospecific synthesis of this compound can also be achieved through the oxidative cleavage of a larger, stereochemically defined precursor. This "chiron" approach utilizes a readily available chiral starting material to install the desired stereocenters, which are then revealed through a key bond-cleavage step. While specific examples detailing the oxidative cleavage of a bicyclic precursor to directly yield this compound are not extensively documented in the primary literature, the strategy is a valid and powerful one in asymmetric synthesis. For example, the ozonolysis of a suitably substituted indolizidine or a related bicyclic system, where the two methyl groups are in the desired stereochemical orientation, could, in principle, lead to a diketone or dialdehyde (B1249045) precursor that can be subsequently converted to the target pyrrolidine.

Optimized and Scalable Synthesis Procedures

The development of optimized and scalable synthetic routes is crucial for the practical application of this compound, particularly in industrial settings. An optimized synthesis of (2S,5S)-2,5-dimethylpyrrolidine has been reported, highlighting a practical and efficient multigram-scale preparation.

One such scalable approach commences from 2,5-hexanedione, which undergoes an asymmetric reductive amination using (S)-(-)-1-phenylethylamine as a chiral auxiliary. The resulting mixture of diastereomeric amines is then subjected to hydrogenolysis to remove the chiral auxiliary, followed by cyclization to form the pyrrolidine ring. This method allows for the preparation of enantiomerically pure (2S,5S)-2,5-dimethylpyrrolidine on a significant scale.

Another notable scalable synthesis starts from D-alanine, a readily available chiral building block. This multi-step synthesis involves the conversion of D-alanine into a key intermediate that undergoes a Grignard reaction followed by a ring-closing step to furnish the desired enantiopure trans-2,5-dimethylpyrrolidine.

These optimized procedures are characterized by their use of readily available starting materials, reliable and high-yielding reactions, and the ability to be performed on a larger scale, thus ensuring a practical supply of this important chiral diamine.

Applications of 2,5 Dimethylpyrrolidine As a Chiral Building Block and Catalyst

Synthetic Utility in the Construction of Complex Molecular Architectures

The C2-symmetrical scaffold of 2,5-disubstituted pyrrolidines, particularly this compound, represents a privileged structural motif in stereoselective synthesis. nih.gov This chiral building block is integral to the construction of a wide array of complex molecules, ranging from natural products to pharmacologically active compounds. Its utility stems from its rigid conformational structure, which allows for effective chirality transfer in asymmetric transformations, and its presence as a core component in numerous biologically active molecules. nih.govnih.gov

The pyrrolidine (B122466) ring is a ubiquitous feature in many natural products, including alkaloids, amino acids, and sugars. nih.govnih.gov Consequently, synthetic chemists have developed numerous strategies to access these complex structures, often employing 2,5-disubstituted pyrrolidines as key intermediates or chiral auxiliaries. nih.govresearchgate.net These strategies can be broadly categorized based on the origin of the pyrrolidine ring: incorporation of a pre-existing chiral pyrrolidine derivative or the stereoselective cyclization of acyclic precursors. mdpi.comnih.gov

One of the earliest and most common approaches involves utilizing the "chiral pool," which employs readily available, enantiopure natural products as starting materials. acs.org For instance, amino acids like D-serine and pyroglutamic acid have served as precursors for the stereoselective synthesis of complex pyrrolidines such as radicamine B and nectrisine. nih.gov

Applications in Natural Product Synthesis

The structural rigidity and defined stereochemistry of this compound and its derivatives make them ideal starting points or directing groups in the total synthesis of natural products. The pyrrolidine motif is found in a vast number of alkaloids isolated from various plant species, many of which exhibit significant biological activities. nih.govnih.gov

Research has demonstrated the successful application of pyrrolidine-based strategies in the synthesis of several classes of alkaloids:

Pyrrolizidine Alkaloids: Compounds like (+)-lentiginosine and (-)-7-epialexine, known for their glycosidase inhibitory activity, have been synthesized using strategies that construct the core bicyclic structure from chiral precursors. nih.govnih.gov

Indolizidine and Quinolizidine Alkaloids: These polycyclic alkaloids are common targets in total synthesis, with many synthetic routes relying on the stereocontrolled construction of the pyrrolidine or piperidine (B6355638) rings. researchgate.net

Hasubanan Alkaloids: A recent strategy for synthesizing these structurally diverse alkaloids involved the late-stage formation of the pyrrolidine ring from a common intermediate, showcasing the versatility of this approach. acs.org

The following table summarizes representative examples of natural products synthesized using 2,5-disubstituted pyrrolidine building blocks.

| Natural Product | Precursor/Method | Key Transformation | Ref. |

| Radicamine B | (R)-Garner's aldehyde (from D-serine) | One-pot, five-step stereoselective ring formation | nih.gov |

| Nectrisine | Intermediate from Radicamine B synthesis | Transformation of a synthetic intermediate | nih.gov |

| (-)-7-Epialexine | L-xylose | Reductive amino-cyclization of an azidoepoxide | nih.gov |

| (+)-Lentiginosine | D-mannitol or (-)-pipecolic acid | Synthetic maneuvering of a chiral diol intermediate | nih.gov |

Role in Asymmetric Catalysis and Medicinal Chemistry

Beyond its role as a structural component, the this compound scaffold is a cornerstone in the design of chiral ligands and organocatalysts for asymmetric synthesis. nih.govacs.org The C2-symmetry of trans-2,5-dimethylpyrrolidine is particularly advantageous for creating a well-defined chiral environment around a catalytic center, leading to high levels of stereocontrol in chemical reactions. researchgate.netrsc.org

Derivatives of this compound have been successfully employed as:

Chiral Auxiliaries: These compounds can be temporarily attached to a substrate to direct the stereochemical outcome of a reaction, after which they are cleaved. They have proven effective in diastereoselective radical reactions and nucleophilic additions. researchgate.netacs.org

Organocatalysts: Pyrrolidine-based organocatalysts, particularly those derived from proline, are highly effective in a wide range of transformations, including Michael additions, aldol (B89426) reactions, and Diels-Alder reactions. nih.govrsc.orgnih.gov The substituents at the 2- and 5-positions play a crucial role in tuning the catalyst's steric and electronic properties to achieve high enantioselectivity. nih.gov

Ligands for Metal-Catalyzed Reactions: Chiral pyrrolidine derivatives, when coordinated to a metal center (e.g., rhodium, palladium, iridium), form powerful catalysts for reactions like asymmetric hydrogenation, C-H amination, and cross-coupling reactions. acs.orgacs.org

The following table details the application of this compound derivatives in asymmetric catalysis, highlighting the catalyst type, reaction, and achieved stereoselectivity.

| Catalyst/Ligand Type | Reaction | Substrates | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Ref. |

| Chiral cis-2,5-disubstituted pyrrolidine | Michael Addition | α,β-unsaturated aldehydes and nitromethane | Up to >99% ee | rsc.org |

| N-(2′,2′-diphenyl-2′-hydroxyethyl)-(2R,5R)-bis(methoxymethyl)pyrrolidine | Diethylzinc Addition | Aryl aldehydes | 70–96% ee | rsc.org |

| Prolinamide derivatives | Michael Addition | Aldehydes and β-nitroalkenes | N/A | nih.gov |

| Diarylprolinol silyl (B83357) ethers | Various (e.g., Michael addition) | Aldehydes and nitroolefins | Up to 85% ee | nih.gov |

| Phosphoramidite ligands with pyrrolidine unit | [3 + 2] Cycloadditions | Trimethylenemethane | High enantioselectivity | acs.org |

The prevalence of the pyrrolidine scaffold in FDA-approved pharmaceuticals underscores its importance in medicinal chemistry. nih.gov For example, the antiviral drug Ombitasvir, used to treat Hepatitis C, features a 2,5-disubstituted pyrrolidine core. nih.gov The development of stereoselective synthetic routes to access these chiral pyrrolidine building blocks is therefore a critical endeavor in drug discovery and development. mdpi.comnih.gov

Research on 2,5 Dimethylpyrrolidine Derivatives and Analogs

Synthesis of Substituted 2,5-Dimethylpyrrolidine Derivatives

The synthesis of substituted this compound derivatives is a significant area of research, focusing on creating stereochemically complex and functionally diverse molecules. One prominent strategy involves the use of iminophosphonates to create highly functionalized pyrrolidine (B122466) rings. This approach allows for the synthesis of unprecedented 2,3-di, 2,2,3-tri, 2,3,4-tri, and 2,2,3,4-tetrasubstituted diethyl (pyrrolidine-2-yl) phosphonates. nih.gov The stereochemistry of these newly formed compounds is often unequivocally confirmed through X-ray crystallographic analyses. nih.gov For instance, certain trisubstituted and tetrasubstituted pyrrolidine-2-phosphonates have been synthesized with yields ranging from 25% to 63%. nih.gov The relative stereochemistry of these complex structures can be elucidated by synthesizing a derivative containing a heavy atom, such as through a reductive amination reaction with 4-bromobenzaldehyde. nih.gov

Another effective strategy for synthesizing pyrrolidine derivatives, particularly those with biological relevance, begins with carbohydrate precursors. nih.gov Carbohydrate-derived nitrones are advantageous due to their inherent chirality, availability, and versatile chemical reactivity. nih.gov This method is particularly useful for producing polyhydroxylated pyrrolidines, which can act as iminosugar analogues. For example, d-xylose-derived nitrones serve as convenient starting materials for the synthesis of compounds like 1-amino-2,5-imino-1,2,5-trideoxy-l-mannitol hydrochloride. nih.gov This approach highlights the construction of monocyclic pyrrolidine iminosugars, which are often easier to accomplish than the synthesis of more complex bicyclic systems. nih.gov

Pyrrolidine-2,5-diones: Synthesis and Structure

Pyrrolidine-2,5-diones, also known as succinimides, represent a critical class of pyrrolidine derivatives. Their synthesis can be achieved through various routes. A common method involves the reaction of maleic anhydride (B1165640) with aromatic amines, which opens the anhydride ring to form an intermediate, (Z)-4-oxo-4-(arylamino)but-2-enoic acid. researchgate.net This intermediate is then treated with thionyl chloride (SOCl₂) under reflux to yield 3-chloro-N-aryl pyrrolidine-2,5-dione derivatives in high yields, typically between 83-96%. researchgate.net

An alternative strategy for producing substituted pyrrolidine-2,5-diones is through Michael additions. researchgate.net This method involves the addition of ketones to an N-substituted maleimide. The reaction is often conducted at room temperature in the presence of an organocatalyst system, such as OtBU-l-threonine and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), resulting in yields from 51.3% to 63.2%. researchgate.net

Structure-based drug design has also been employed to identify and synthesize novel pyrrolidine-2,5-dione derivatives. acs.org This approach has led to the creation of compounds with specific biological targets. The detailed structural characterization of these molecules is crucial and is typically performed using techniques like High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org

Below is a table detailing examples of synthesized pyrrolidine-2,5-dione derivatives.

| Compound Reference | Yield | HRMS (ESI) m/z [M + Na]⁺ |

| Derivative A | 53.3% | 403.1270 |

| Derivative B | 80.2% | 405.1062 |

| Derivative C | 78.9% | 440.1220 |

| Derivative D | 73.8% | 461.1688 |

Data sourced from a study on novel TNF-α inhibitors. acs.org

Functionalization Strategies and Diversity-Oriented Synthesis

Functionalization strategies for pyrrolidine rings are central to diversity-oriented synthesis (DOS), a paradigm in drug discovery that aims to create libraries of structurally diverse small molecules. nih.gov DOS allows for the systematic exploration of chemical space to identify new biologically active compounds. mdpi.com

One powerful strategy for generating diversity involves multicomponent reactions. For instance, a 1,3-dipolar cycloaddition reaction between electron-deficient alkynes and isatin-derived azomethine ylides can produce a library of spirooxindole-based 2,5-dihydropyrrole compounds in good to excellent yields. mdpi.com This approach leverages the privileged spirooxindole ring system as a starting point for creating novel molecular architectures. mdpi.com

Late-stage functionalization is another key tactic in DOS, where a common macrocyclic scaffold is modified in the final steps of a synthesis to create a variety of analogs. nih.gov Cross-metathesis, for example, has been successfully applied to cyclic tetrapeptide templates to create structural analogues of biologically important natural products. nih.gov This method allows for the judicious manipulation of different regions of a molecule, which can be crucial for structure-activity relationship (SAR) studies. nih.gov

Modern catalysis offers sophisticated tools for functionalization. Palladium/norbornene cooperative catalysis, for example, enables the dual-functionalization of certain iodinated heterocycles. nih.gov While not specific to this compound in the cited example, this type of catalytic system allows for the introduction of various groups through ortho-alkylation and -arylation, using reagents like alkyl halides and aryl bromides. nih.gov The application of such advanced catalytic methods to the pyrrolidine scaffold represents a promising avenue for creating chemical diversity. Furthermore, multidimensional DOS strategies utilize building blocks with "pluripotent handles"—functional groups that can be used for subsequent diversification steps, enabling the rapid generation of high levels of structural complexity and diversity. researchgate.net

Computational and Mechanistic Investigations of 2,5 Dimethylpyrrolidine and Its Derivatives

Quantum Chemical Calculations for Conformational Analysis and Reactivity Prediction

Quantum chemical calculations, especially those employing Density Functional Theory (DFT), are powerful methods for exploring the conformational landscape and predicting the reactivity of molecules like 2,5-dimethylpyrrolidine. researchgate.netmdpi.commdpi.com The puckered, non-planar structure of the pyrrolidine (B122466) ring means that substituents can adopt various spatial orientations (conformers), which significantly influences the molecule's properties and biological activity. nih.gov

For N-substituted pyrrolidines, computational studies combining statistical methods with DFT have been used to identify the lowest minimum-energy conformers. researchgate.net By calculating the NMR chemical shifts for these optimized geometries and comparing them to experimental data, the reliability of the theoretical structures can be validated. researchgate.net Such analyses have revealed that even weak, unconventional hydrogen bonds can play a significant role in stabilizing certain conformations. researchgate.net

While specific DFT studies detailing the complete conformational profile of this compound were not prominently available, the methodologies are well-established. For any given derivative, a conformational search would be performed, followed by geometry optimization and frequency calculations using a functional like B3LYP with an appropriate basis set (e.g., 6-311++G(d,p)). mdpi.compreprints.org The results would yield the relative energies of different conformers (e.g., cis vs. trans isomers and various ring puckering forms), allowing for the prediction of the most stable structures and their population distribution based on Boltzmann statistics. researchgate.net Furthermore, DFT can be used to calculate reactivity descriptors, such as frontier molecular orbital energies (HOMO-LUMO gap), which provide insight into the molecule's kinetic stability and reaction tendencies. nih.gov

Mechanistic Studies of Catalytic Pathways Involving this compound

Pyrrolidine derivatives are cornerstones of enamine catalysis, a major branch of organocatalysis. nih.govacs.org The nitrogen atom of the pyrrolidine ring reacts with a carbonyl compound (an aldehyde or ketone) to form key enamine intermediates. acs.orgnih.gov Computational and experimental studies on catalysts structurally related to this compound, such as 2,5-diphenylpyrrolidine, have provided deep mechanistic insights.

In synergistic catalysis, the enamine intermediate generated from a pyrrolidine catalyst can react with electrophiles activated by a different catalyst, such as a transition metal complex. mdpi.com For instance, in palladium- and pyrrolidine-based synergistic catalysis, the enamine attacks a catalytically generated electrophilic palladium π-allyl complex, leading to C-C bond formation. Subsequent hydrolysis regenerates both the pyrrolidine and the palladium catalysts, completing the dual catalytic cycle. mdpi.com DFT calculations are instrumental in mapping the energy profiles of these complex multi-step reactions, helping to elucidate transition states and intermediates that are often difficult to observe experimentally. nih.govrsc.org

Adsorption and Intermolecular Interaction Studies (e.g., on graphene surfaces)

The interaction of this compound derivatives with surfaces is crucial for applications in materials science, such as the development of novel nanofillers for polymer composites. mdpi.com Density Functional Theory (DFT) has been employed to investigate the adsorption process of N-alkyl-2,5-dimethylpyrrolidine derivatives on pristine graphene surfaces. mdpi.com

These theoretical studies reveal that the adsorption is governed predominantly by dispersion forces and π-π stacking interactions between the organic molecule and the graphene sheet. mdpi.com The calculations provide key parameters such as adsorption energy (E_ads), which quantifies the strength of the interaction, and adsorption distance, the equilibrium distance between the molecule and the surface.

A DFT study on various small organic molecules found that for pyrrolidine derivatives, the adsorption distances were, on average, smaller than for other compound classes, indicating a relatively close interaction with the graphene surface. mdpi.com Specifically, 1-ethyl-2,5-dimethylpyrrolrolidine and 1-propyl-2,5-dimethylpyrrolidine were found to have adsorption distances of 3.58 Å and 3.46 Å, respectively. mdpi.com The study concluded that the number of atoms in the molecule and the presence of π electrons significantly influence the adsorption energy, with pyrrole (B145914) compounds generally displaying favorable supramolecular interactions with the graphene surface. mdpi.com

| Compound | Adsorption Distance (Å) | Adsorption Energy (kJ mol⁻¹) |

|---|---|---|

| 1-Ethyl-2,5-dimethylpyrrolidine | 3.58 | -60.7 |

| 1-Propyl-2,5-dimethylpyrrolidine | 3.46 | -67.6 |

Data sourced from a DFT study on the adsorption of volatile organic molecules on graphene surfaces. mdpi.com

Molecular Modeling in Drug Design and Receptor Binding (e.g., nicotine (B1678760) analogs)

The pyrrolidine scaffold is a privileged structure in drug discovery, appearing in numerous natural products and synthetic compounds with diverse biological activities. nih.gov Molecular modeling techniques are indispensable for understanding how pyrrolidine-based molecules interact with biological targets and for designing new, more potent, and selective therapeutic agents. nih.gov

A comprehensive approach often involves a combination of techniques. For instance, in the design of novel inhibitors for myeloid cell leukemia-1 (Mcl-1), a series of pyrrolidine derivatives were studied using three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations. nih.govresearchgate.net

3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were used to build predictive models that correlate the 3D structural features of the molecules with their inhibitory activity. These models generate contour maps that highlight regions where steric bulk, positive or negative charge, and other properties are favorable or unfavorable for activity, guiding the design of new analogs. nih.govscispace.com

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor's binding site. For the pyrrolidine-based Mcl-1 inhibitors, docking was used to elucidate the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the compounds and key amino acid residues in the protein's active site. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. For the Mcl-1 inhibitors, 100-nanosecond simulations were used to confirm the stability of the docked compounds within the binding site, reinforcing the docking results. nih.gov

While specific modeling studies targeting this compound as a nicotine analog were not identified in the search, these computational strategies are directly applicable to designing ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs). The nAChR family is a critical target for various neurological conditions, and ligands often feature a basic nitrogen atom, a key feature of the pyrrolidine ring. nih.gov Molecular modeling of nAChRs involves building homology models of the receptor subtypes (as crystal structures are not always available), followed by docking potential ligands to identify key binding interactions within the orthosteric or allosteric sites. MD simulations can then be used to assess the stability of these interactions and understand the conformational changes the receptor undergoes upon ligand binding. elifesciences.org

Biological and Biomedical Applications of 2,5 Dimethylpyrrolidine Scaffolds

Role in Medicinal Chemistry and Drug Discovery

The pyrrolidine (B122466) ring is one of the most prevalent non-aromatic nitrogen heterocycles found in FDA-approved drugs, prized for its ability to explore three-dimensional pharmacophore space and improve physicochemical properties like solubility. nih.govresearchgate.net The 2,5-dimethylpyrrolidine scaffold, as a specific iteration, is utilized as a key building block in the synthesis of complex molecules with therapeutic potential. Its defined stereochemistry allows for the creation of chiral ligands that can achieve high selectivity for specific receptor subtypes or enzyme isoforms.

Researchers have employed this compound as a reactant or foundational structure in the development of novel therapeutic agents. For instance, it has been used as a starting reagent in the preparation of potent adenosine (B11128) A2A/A1 receptor antagonists, which are investigated for the treatment of neurodegenerative conditions like Parkinson's disease. Furthermore, this scaffold is integral to the synthesis of certain piperidinylamino pyrrolopyrimidine derivatives that function as selective Janus kinase (JAK) inhibitors, a class of drugs targeted for autoimmune diseases and organ transplant rejection. The related pyrrolidine-2,5-dione scaffold has also been the focus of structure-based drug design to develop novel inhibitors of Tumor Necrosis Factor α (TNF-α), a key target in treating autoimmune diseases. nih.gov

Strategies for the Total Synthesis of Natural Products Containing the this compound Core

While the simple pyrrolidine ring is a common feature in numerous alkaloids, the 2,5-disubstituted pattern is characteristic of specific natural product families, presenting unique synthetic challenges. nih.govnih.gov A prominent example is found in the dendrobatid alkaloids, a class of toxins isolated from the skin of poison dart frogs. Pumiliotoxin C, one of the most abundant of these alkaloids, features a decahydroquinoline (B1201275) core, the synthesis of which often involves strategies related to substituted pyrrolidine and piperidine (B6355638) precursors. researchgate.net

The total synthesis of these complex natural products requires precise control over stereochemistry. Various strategies have been developed to construct the core structures containing or related to the this compound motif:

Diels-Alder Reactions: One effective approach to synthesizing the core of pumiliotoxin C utilizes a Diels-Alder reaction. This strategy involves the cycloaddition of novel 1-amino-1,3-butadiene derivatives, which act as the diene component, with an appropriate dienophile. This powerful C-C bond-forming reaction establishes the key carbocyclic framework and sets several stereocenters in a single, highly controlled step. clockss.org

Electrochemical Approaches: An alternative strategy for the synthesis of (±)-pumiliotoxin C involves an electrochemical approach. This method utilizes electrochemistry to generate key α-aminonitrile intermediates, which are crucial for forming the C-C bond adjacent to the nitrogen atom, thereby constructing the core skeleton of the alkaloid. researchgate.net

Aza-Prins Cyclization: In the synthesis of the related alkaloid (+)-pumiliotoxin A, an iodide-promoted aza-Prins cyclization has been employed. This key step constructs the octahydroindolizine (B79230) motif, demonstrating another powerful cyclization strategy for building complex nitrogen-containing heterocyclic systems found in nature. thieme-connect.com

These synthetic routes highlight the importance of developing stereoselective methods to access complex alkaloid structures, allowing for further biological investigation that would be hampered by the scarcity of the natural sources. acs.orgrsc.org

Investigation of Biological Activities of this compound Derivatives

The pyrrolidine scaffold is a cornerstone in the study of neuroactive compounds. Derivatives such as pyrrolidine-2-ones have been investigated for their neuroprotective effects against cognitive impairment in preclinical models. nih.gov The structural similarity of the pyrrolidine ring to the N-methylpyrrolidine moiety of nicotine (B1678760) has made it a key component in the design of nicotine analogs aimed at modulating nicotinic acetylcholine (B1216132) receptors (nAChRs).

The modulation of nAChRs is a significant area of research for potential treatments of neurodegenerative disorders like Alzheimer's disease. The natural product Pumiliotoxin C, whose synthesis involves 2,5-disubstituted heterocyclic chemistry, is a known reversible blocker of the nAChR channel. acs.org This biological activity underscores the potential of molecules containing substituted pyrrolidine-like structures to interact with key neurological targets and serve as leads for the development of novel neuroprotective agents. Further research into synthetic pyrrole (B145914) and pyrrolidine derivatives has shown their potential to mitigate oxidative stress, a key factor in neurodegeneration, in various in-vitro models. nih.govresearchgate.net

The optimization of manufacturing processes for therapeutic proteins, such as monoclonal antibodies (MAbs), is a critical objective in the biopharmaceutical industry. Chemical additives can be used in cell culture media to enhance the specific productivity of host cells, typically Chinese Hamster Ovary (CHO) cells.

In a large-scale screening for compounds capable of improving MAb production, a complex molecule named 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide (B126) (MPPB) was identified as an enhancer. Subsequent structure-activity relationship studies were conducted to determine which part of the molecule was responsible for this effect. The investigation revealed that the 2,5-dimethylpyrrole moiety was the most effective partial structure for increasing cell-specific MAb productivity while maintaining high cell viability.

Interestingly, as part of this detailed study, This compound —the saturated analog of the active component—was also tested. The results showed that this compound did not have a discernible effect on the cell culture or MAb production. This finding highlights the critical importance of the aromaticity of the five-membered ring for this specific biological activity.

Table 1: Effect of Pyrrole Derivatives on CHO Cell Culture Performance This table is based on data presented in a study on monoclonal antibody production enhancement.

| Compound | Effect on Cell Viability | Effect on Relative Cell-Specific Productivity |

| Dimethyl sulfoxide (B87167) (Control) | Maintained high viability (~99%) | Baseline (1.0-fold) |

| 2,5-Dimethylpyrrole | Maintained high viability | Significantly Increased (2.2-fold higher than control) |

| This compound | No effect | No effect |

Advanced Analytical and Characterization Techniques in 2,5 Dimethylpyrrolidine Research

Spectroscopic Methods for Stereochemical Assignment and Structure Elucidation

Spectroscopic techniques are indispensable for the detailed structural analysis of 2,5-dimethylpyrrolidine isomers. These methods provide insights into the connectivity of atoms and their three-dimensional arrangement, which is fundamental to understanding the compound's chemical behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a primary tool for determining the constitution and relative stereochemistry of this compound. 1H and 13C NMR spectra provide information about the chemical environment of each nucleus. For instance, the hydrochloride salt of the (2S,5S)-enantiomer presents a distinct 1H NMR spectrum. chemicalbook.com

Advanced two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are particularly powerful for stereochemical analysis. COSY experiments reveal proton-proton couplings, which helps in assigning the relative configuration of the methyl groups (cis or trans). By analyzing the cross-peaks in a COSY spectrum, researchers can confirm the connectivity and spatial relationships between protons within the pyrrolidine (B122466) ring. For more complex derivatives, Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to establish through-space proximities between protons, further clarifying the molecule's stereochemistry.

Chiroptical Spectroscopy Chiroptical methods, such as Circular Dichroism (CD) spectroscopy, are essential for determining the absolute configuration of chiral molecules like this compound. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. researchgate.net The resulting spectrum is unique to a specific enantiomer and can be used to assign its absolute stereochemistry, often by comparing experimental data with theoretical calculations. metu.edu.tr This technique is particularly valuable in asymmetric synthesis to quickly assess the enantiomeric purity of the products. rsc.org

X-ray Diffraction X-ray diffraction analysis of a single crystal provides unambiguous determination of a molecule's three-dimensional structure, including its absolute stereochemistry. researchgate.net Although obtaining suitable crystals of this compound itself can be challenging, derivatives are often prepared to facilitate crystallization. For example, the crystal structure of (S)-2'-phenyl-N-ethyl-(2S,5S)-dimethylpyrrolidine picrate (B76445) has been reported, confirming the absolute configuration of the (2S,5S)-isomer. rug.nl The technique involves directing X-rays at a crystal and analyzing the resulting diffraction pattern to build a detailed map of electron density, from which atomic positions can be precisely determined. nist.govnist.gov

| Technique | Information Obtained | Application to this compound |

|---|---|---|

| NMR (1H, 13C, COSY) | Atomic connectivity, relative stereochemistry (cis/trans). | Distinguishing between diastereomers (cis vs. trans). |

| Chiroptical Spectroscopy (CD) | Absolute stereochemistry (R/S configuration). researchgate.net | Assigning the absolute configuration of enantiomers. |

| X-ray Diffraction | Unambiguous 3D molecular structure, absolute stereochemistry. researchgate.net | Confirming the structure and configuration of crystalline derivatives. rug.nl |

Chromatographic Techniques for Enantiomeric and Diastereomeric Separation and Purity Assessment

Chromatographic methods are central to the analysis of this compound, enabling the separation of its various stereoisomers and the assessment of isomeric purity, which is critical for its use as a chiral auxiliary or catalyst.

Gas Chromatography (GC) Gas chromatography, particularly using chiral stationary phases (CSPs), is a powerful technique for separating the enantiomers of volatile compounds like this compound. nih.gov The separation relies on the differential interaction between the enantiomers and the chiral selector immobilized on the column. nih.govresearchgate.net Modified cyclodextrins are commonly used as CSPs for this purpose. nih.govresearchgate.net The choice of the specific cyclodextrin (B1172386) derivative and the analytical conditions (e.g., temperature, carrier gas flow rate) significantly influences the resolution of the enantiomers. researchgate.netwiley.com Comprehensive two-dimensional GC (GCxGC) can be employed for complex mixtures to enhance separation from matrix components. wiley.com For non-volatile derivatives or to improve separation, the pyrrolidine can be derivatized with a chiral reagent before analysis. mdpi.com

High-Performance Liquid Chromatography (HPLC) HPLC is another cornerstone technique for the separation and purity analysis of this compound stereoisomers.

Enantiomeric Separation : This is typically achieved using chiral stationary phases (CSPs). The enantiomers of this compound or its derivatives interact differently with the CSP, leading to different retention times and thus separation. preprints.org

Diastereomeric Separation : The separation of diastereomers (e.g., cis- and trans-2,5-dimethylpyrrolidine) is generally more straightforward than enantiomeric separation and can often be accomplished on standard achiral stationary phases like silica (B1680970) gel or C18. researchgate.net This is because diastereomers have different physical properties. nih.gov An alternative strategy for separating enantiomers involves derivatizing the racemic mixture with a chiral derivatizing agent to form a mixture of diastereomers, which can then be separated on an achiral column. preprints.orgnih.govnih.gov

The combination of chiral and achiral chromatography, sometimes in series, can provide a robust method for the complete separation of all possible stereoisomers in molecules with multiple chiral centers. sigmaaldrich.com

| Technique | Stationary Phase Type | Primary Application | Principle |

|---|---|---|---|

| Gas Chromatography (GC) | Chiral (e.g., modified cyclodextrins) nih.gov | Enantiomeric separation and purity assessment. | Differential interaction of enantiomers with the chiral stationary phase. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Chiral (CSP) | Direct enantiomeric separation. | Formation of transient diastereomeric complexes with differing stabilities on the CSP. preprints.org |

| High-Performance Liquid Chromatography (HPLC) | Achiral (e.g., silica, C18) researchgate.net | Diastereomeric separation; indirect enantiomeric separation via diastereomer formation. nih.gov | Separation based on differences in the physical properties of diastereomers. nih.gov |

High-Throughput Screening Methodologies in Related Studies

High-throughput screening (HTS) methodologies have become essential in modern chemistry for rapidly discovering and optimizing catalysts and reactions. hilarispublisher.com While specific HTS studies focusing solely on this compound are not extensively documented, the principles are highly relevant given the compound's use in developing ligands and organocatalysts. nih.gov

HTS involves the parallel execution of a large number of experiments, often on a milligram or microgram scale, to quickly evaluate variables like catalysts, ligands, solvents, and reaction conditions. sigmaaldrich.comscienceintheclassroom.org The analysis of these parallel reactions requires rapid and sensitive techniques. iitm.ac.in Common HTS analytical methods applicable to reactions involving pyrrolidine-based catalysts include:

Spectroscopic Methods : Techniques like UV-Vis and fluorescence spectroscopy can be used to monitor reaction progress if a chromophore or fluorophore is involved. iitm.ac.in Circular dichroism has also been adapted for the high-throughput screening of enantioselective catalysts. rsc.orgiitm.ac.in

Mass Spectrometry (MS) : LC-MS is a powerful tool for HTS, allowing for the rapid analysis of multiple small-scale reactions to determine conversion and identify products. scienceintheclassroom.org

Chromatography : Chiral HPLC and GC are used to screen for enantioselectivity, a key performance indicator for asymmetric catalysts derived from compounds like this compound. iitm.ac.in

In the context of this compound, HTS could be used to screen libraries of ligands derived from its scaffold for efficacy in various asymmetric transformations, such as aldol (B89426) reactions, Michael additions, or cycloadditions. nih.govproceedings.science The development of automated, miniaturized platforms allows for thousands of experiments to be conducted in a short period, significantly accelerating the discovery of new catalytic systems. scienceintheclassroom.orgnih.gov

Q & A

Q. What are the key synthetic routes for 2,5-dimethylpyrrolidine, and how do reaction conditions influence stereochemical outcomes?

Synthesis typically involves alkylation of pyrrolidine derivatives or hydrogenation of substituted pyrroles. For example, Grignard reagents (e.g., Ph-(CH2)n-MgBr) under controlled pH and temperature yield stereoisomers, with silica gel chromatography used for separation . Reaction parameters like solvent polarity and catalyst choice (e.g., Pd/C for hydrogenation) critically affect diastereomer ratios.

Q. How does the steric and electronic configuration of this compound influence its reactivity in nucleophilic lactonization reactions?

Methyl groups at the 2- and 5-positions introduce steric hindrance, reducing nucleophilic attack rates. In lactonization with methyl o-fluorobenzoate (MOFB), this compound exhibits a 30-fold slower reaction than unsubstituted pyrrolidine due to restricted lone-pair accessibility on nitrogen . Kinetic studies (Table III in ) highlight substituent effects on second-order rate constants.

Q. What analytical methods are recommended for characterizing this compound and its derivatives?

Gas chromatography (GC) coupled with mass spectrometry (MS) is standard for purity assessment. Nuclear magnetic resonance (NMR) distinguishes stereoisomers via coupling constants (e.g., J values for axial vs. equatorial methyl groups). Refractive index (n20/D: 1.429–1.432) and boiling point (105–117°C) are critical for physical validation .

Advanced Research Questions

Q. How do stereochemical dynamics in this compound-based catalysts affect enantioselectivity in asymmetric catalysis?

Ruthenium complexes with (R,R)-2,5-dimethylpyrrolidine ligands exhibit configurational lability due to Ru–H bond flexibility, leading to epimerization and loss of enantioselectivity. Stabilizing stereocenters requires non-polar solvents (e.g., toluene) and low temperatures to slow H-transfer kinetics .

Q. What structural modifications to this compound enhance its bioactivity in cell culture systems?

Structure-activity relationship (SAR) studies show that the 2,5-dimethylpyrrole framework (aromatic) is essential for maintaining viability in recombinant CHO cells, while reduced this compound lacks activity. Alkyl chain length and substitution patterns at nitrogen modulate metabolic stability .

Q. How can contradictory kinetic data in lactonization studies involving this compound be resolved?

Discrepancies in rate constants (e.g., delayed lactone formation) may arise from solvent-dependent amine protonation states. Use buffered conditions (pH 7–9) to standardize nucleophile availability, and monitor reaction progress via HPLC to account for intermediate equilibria .

Q. What strategies mitigate diastereomer formation during this compound synthesis?

Chiral auxiliaries (e.g., Boc-protected diols) or enzymatic resolution (lipases) improve stereocontrol. Computational modeling (DFT) of transition states aids in optimizing reaction coordinates to favor desired diastereomers .

Q. How does this compound interact with biomolecular targets in apoptosis studies?

As a scaffold for kinase inhibitors, its methyl groups enhance hydrophobic binding to ATP pockets. Fluorescence polarization assays quantify binding affinity, while molecular dynamics simulations reveal conformational effects on protein-ligand complexes .

Q. What are the implications of this compound’s low flash point (7°C) for laboratory safety protocols?

Storage at 4°C in explosion-proof refrigerators is mandatory. Use inert gas purging during reactions to minimize combustion risks. Substitute with higher-boiling analogs (e.g., 3,4-dimethylpyrrolidine) for high-temperature applications .

Q. How can researchers reconcile conflicting reports on this compound’s boiling point (105–117°C)?

Variations arise from purity levels and measurement techniques. Validate via differential scanning calorimetry (DSC) and cross-reference with NIST-standardized GC-MS libraries. Impurities (e.g., residual amines) lower observed boiling points .

Methodological Notes

- Data Validation : Cross-check physical properties (e.g., density: 0.81 g/mL) against peer-reviewed databases like NIST .

- Contradiction Analysis : Use controlled replicate experiments and meta-analysis frameworks (e.g., FINER criteria) to address inconsistent kinetic or stereochemical results .

- Ethical Compliance : Adhere to safety protocols (S16, S26, S45) for handling flammable/corrosive derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.